molecular formula C8H17NO B8231601 (2R,4S)-2-Isopropylpiperidine-4-ol

(2R,4S)-2-Isopropylpiperidine-4-ol

Cat. No.: B8231601
M. Wt: 143.23 g/mol
InChI Key: BOGONQZBEUCYFM-JGVFFNPUSA-N
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Description

(2R,4S)-2-Isopropylpiperidine-4-ol is a chiral piperidine derivative characterized by its stereospecific configuration at the 2nd and 4th carbon positions. The compound features a hydroxyl (-OH) group at C4 and an isopropyl (-CH(CH₃)₂) substituent at C2. Its stereochemistry plays a critical role in its physicochemical properties, including solubility, hydrogen-bonding capacity, and interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(2R,4S)-2-propan-2-ylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGONQZBEUCYFM-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C[C@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Isopropylpiperidine-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents or catalysts. For example, the reduction of 2-isopropyl-4-piperidone with a chiral borane complex can yield the desired this compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor ketone is hydrogenated in the presence of a chiral catalyst under controlled conditions. This method ensures high yield and enantioselectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Isopropylpiperidine-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-isopropyl-4-piperidone, while substitution reactions can introduce various functional groups at the 4-position .

Scientific Research Applications

(2R,4S)-2-Isopropylpiperidine-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-2-Isopropylpiperidine-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the isopropyl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymatic pathways, affecting the overall biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(2R,4S)- vs. (2S,4S)-Fidarestat

(2R,4S)-2-Isopropylpiperidine-4-ol shares structural homology with Fidarestat isomers, particularly in stereochemical configuration. Evidence from thermodynamic binding studies (Figure 2, ) reveals that the (2R,4S)-Fidarestat isomer exhibits a lower free energy change (ΔG(2R,4S)) compared to the (2S,4S)-isomer when binding to aldose reductase (ALR2). The ΔΔG (ΔG(2R,4S) - ΔG(2S,4S)) is determined by the difference in binding interactions with ALR2 (ΔGALR2) rather than aqueous solubility (ΔGaq ≈ 0). This highlights the enantioselective preference for the (2R,4S)-configuration in enzyme inhibition, likely due to optimized hydrogen-bonding networks or steric complementarity with the ALR2 active site .

C22H24O4 ()

The crystal structure of C22H24O4, a compound with a tetrahydrofuran (THF) ring and benzoyl/hydroxymethyl substituents, provides insights into hydrogen-bonding patterns. Its hydroxyl group forms a strong hydrogen bond (O21–H···O1: 1.91 Å, 166° angle), creating a 10-membered ring that stabilizes the crystal lattice.

(S,S,S)-35b and (S,S,R)-35b ()

These epimeric compounds feature a nitrophenylsulfonyl group and an oxiran moiety. The (2R,3S,4S)-configuration and bulky substituents (e.g., oxiran) likely reduce conformational flexibility compared to this compound. The sulfonyl group’s electron-withdrawing nature could also modulate the piperidine ring’s basicity, affecting protonation states under physiological conditions .

(3R,4S)-4-(3-(Methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol ()

This compound introduces a methylsulfonyl (-SO₂CH₃) group and a propyl chain. The sulfonyl group enhances lipophilicity and may improve blood-brain barrier penetration relative to the hydroxyl and isopropyl groups in this compound.

Comparative Data Table

Compound Stereochemistry Key Functional Groups Thermodynamic ΔΔG (kcal/mol) Hydrogen Bonding (Å) Pharmacological Relevance
This compound (2R,4S) -OH, -CH(CH₃)₂ Not reported Likely ~2.7 (inferred) Potential enzyme inhibitor
(2S,4S)-Fidarestat (2S,4S) -COOH, -CH(CH₃)₂ +0.8 (less favorable) Not reported Lower ALR2 affinity
C22H24O4 Multiple Benzoyl, hydroxymethyl N/A 1.91 Crystal stability
(S,S,S)-35b (2R,3S,4S) -SO₂C₆H₄NO₂, oxiran N/A Not reported Epoxide reactivity
(3R,4S)-Methylsulfonyl analog (3R,4S) -SO₂CH₃, -C₃H₇ N/A Not reported Enhanced lipophilicity

Key Research Findings

Stereochemistry Dictates Binding Affinity : The (2R,4S)-configuration in Fidarestat analogs confers superior binding to ALR2 due to favorable ΔG_ALR2 contributions, likely via optimized hydrogen bonds or reduced steric clashes .

Hydrogen Bonding and Stability : Compounds with hydroxyl groups (e.g., C22H24O4) form strong hydrogen bonds (~1.9–2.7 Å), which stabilize crystal structures or enzyme-ligand complexes .

Substituent Effects : Bulky or electron-withdrawing groups (e.g., sulfonyl, oxiran) alter physicochemical properties but may compromise target specificity due to steric or electronic mismatches .

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